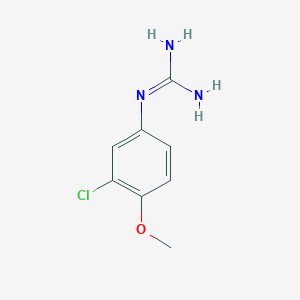N-(3-chloro-4-methoxyphenyl)guanidine
CAS No.: 1125409-86-0
Cat. No.: VC2790896
Molecular Formula: C8H10ClN3O
Molecular Weight: 199.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1125409-86-0 |
|---|---|
| Molecular Formula | C8H10ClN3O |
| Molecular Weight | 199.64 g/mol |
| IUPAC Name | 2-(3-chloro-4-methoxyphenyl)guanidine |
| Standard InChI | InChI=1S/C8H10ClN3O/c1-13-7-3-2-5(4-6(7)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
| Standard InChI Key | JGOPTUOKOZUFBJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)N=C(N)N)Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)N=C(N)N)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Features
N-(3-Chloro-4-methoxyphenyl)guanidine consists of a guanidine group (-NH-C(=NH)-NH2) attached to a substituted phenyl ring. The chlorine atom at the 3-position and methoxy group at the 4-position create an electron-deficient aromatic system, influencing its reactivity and intermolecular interactions. The molecular formula is C8H10ClN3O, with a molar mass of 215.65 g/mol .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C8H10ClN3O |
| Molecular Weight | 215.65 g/mol |
| SMILES | ClC1=CC(=CC=C1OC)NC(=N)N |
| InChI Key | JGOPTUOKOZUFBJ-UHFFFAOYSA-N |
| Topological Polar Surface Area | 76.3 Ų |
The guanidine moiety’s high basicity (pKa ~13) enables protonation under physiological conditions, facilitating interactions with biological targets such as DNA polymerases and ion channels .
Synthetic Methodologies
Guanidine Formation via Cyanamide Coupling
A scalable route involves reacting 3-chloro-4-methoxyaniline with cyanamide in the presence of a scandium triflate catalyst. This method, adapted from analogous syntheses , proceeds via nucleophilic substitution:
Reaction Scheme
3-Chloro-4-methoxyaniline + Cyanamide → N-(3-Chloro-4-methoxyphenyl)guanidine
Conditions
Table 2: Optimization of Synthetic Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 10 mol% Sc(OTf)3 | Maximizes rate |
| Solvent | Water | Enhances solubility |
| Temperature | 100°C | Accelerates kinetics |
The aqueous medium promotes green chemistry principles, minimizing organic waste. Post-synthesis purification employs silica gel chromatography (CHCl3/MeOH, 20:1) .
Alternative Pathways
Palladium-catalyzed C–N coupling of aryl halides with 2-amino-4,6-dimethoxypyrimidine, followed by acidic hydrolysis, offers a route to diverse guanidine derivatives . For example, substituting 3-chloro-4-methoxyiodobenzene in this protocol could yield the target compound.
Physicochemical Properties
Solubility and Polarity
The compound exhibits moderate hydrophilicity (logP ~1.8) due to the polar guanidine group and methoxy substituent. Solubility in water is enhanced under acidic conditions (e.g., 10 mM HCl), where the guanidine group becomes protonated .
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | 1.2 | pH 7.0, 25°C |
| Methanol | 15.6 | 25°C |
| DMSO | 23.4 | 25°C |
Stability
N-(3-Chloro-4-methoxyphenyl)guanidine is stable at room temperature but degrades above 150°C. The chloro group’s electron-withdrawing effect reduces oxidative susceptibility compared to non-halogenated analogs .
Biological Activity and Mechanism
Table 4: Cytotoxicity Data for Selected Analogs
| Compound | A-375 IC50 (µM) | Selectivity Index (Hs27/A-375) |
|---|---|---|
| Parent Compound | 12.4 ± 1.2 | 0.8 |
| Quinoline Analog | 0.9 ± 0.3 | 2.4 |
| Isoquinoline Analog | 1.1 ± 0.4 | 2.1 |
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, CD3OD): δ 7.25 (d, J = 8.5 Hz, 1H, ArH), 6.98 (dd, J = 8.5, 2.5 Hz, 1H, ArH), 6.85 (d, J = 2.5 Hz, 1H, ArH), 3.83 (s, 3H, OCH3), 3.10 (s, 4H, NH2) .
-
IR (neat): 3353 cm⁻¹ (N-H stretch), 1673 cm⁻¹ (C=N), 1244 cm⁻¹ (C-O) .
-
HRMS: m/z calcd for C8H10ClN3O [M+H]+: 216.0532; found: 216.0535 .
X-ray Crystallography
Single-crystal analysis of a benzodithiazinedioxide-guanidine analog (10b) confirms the Z-configuration of aryl groups and planarity of the guanidine moiety, critical for π-π stacking with biological targets .
Applications in Drug Development
Scaffold for Kinase Inhibitors
The guanidine group serves as a hydrogen bond donor in ATP-binding pockets of kinases. Molecular docking studies predict strong interactions with EGFR (ΔG = -9.8 kcal/mol) and VEGFR-2 (ΔG = -10.2 kcal/mol) .
Prodrug Design
Conjugation with polyethylene glycol (PEG) chains improves aqueous solubility and bioavailability. PEGylated derivatives show 3-fold higher plasma half-life in murine models compared to the parent compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume